molecular formula C9H9Cl2NO B1605986 2-chloro-N-(2-chlorobenzyl)acetamide CAS No. 70289-13-3

2-chloro-N-(2-chlorobenzyl)acetamide

Cat. No.: B1605986
CAS No.: 70289-13-3
M. Wt: 218.08 g/mol
InChI Key: VBEJPDDXBGNGEA-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chlorobenzyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.08 g/mol . It is a solid at room temperature and is known for its applications in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-chlorobenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorobenzylamine+chloroacetyl chlorideThis compound+HCl\text{2-chlorobenzylamine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzylamine+chloroacetyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom in the acetamide group can be replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed to form 2-chlorobenzylamine and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction can be used.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: 2-chlorobenzylamine and acetic acid.

    Oxidation and Reduction: Products vary based on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-(2-chlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-chlorobenzyl)acetamide is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-chlorobenzyl)acetamide
  • 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-hydroxyethyl)acetamide
  • 2-chloro-N-(cyclohexylmethyl)acetamide

Uniqueness

2-chloro-N-(2-chlorobenzyl)acetamide is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-chloro-N-[(2-chlorophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-5-9(13)12-6-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEJPDDXBGNGEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40220528
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70289-13-3
Record name 2-Chloro-N-[(2-chlorophenyl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70289-13-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, 2-chloro-N-(o-chlorobenzyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40220528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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